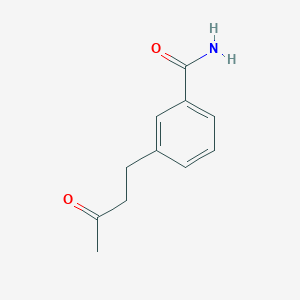

3-(3'-Oxobutyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(3-oxobutyl)benzamide |

InChI |

InChI=1S/C11H13NO2/c1-8(13)5-6-9-3-2-4-10(7-9)11(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14) |

InChI Key |

TXTJYDFMBYZWEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 3 Oxobutyl Benzamide

Retrosynthetic Analysis of 3-(3'-Oxobutyl)benzamide

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most apparent disconnection is at the amide bond, which points to 3-(3'-oxobutyl)benzoic acid and ammonia (B1221849) or an ammonia equivalent as the immediate precursors. This approach is a classic and reliable method for benzamide (B126) synthesis. smolecule.com

Another key disconnection is at the C-C bond between the aromatic ring and the oxobutyl side chain. This suggests a Friedel-Crafts acylation or a related C-H activation/alkylation reaction. For instance, a benzamide derivative could be directly functionalized with an appropriate four-carbon electrophile.

A third disconnection can be envisioned within the oxobutyl side chain itself, potentially involving a Michael addition of a nucleophile to an α,β-unsaturated ketone.

Development and Optimization of Synthetic Pathways

Several synthetic routes to this compound and its analogs have been explored, often involving multi-step sequences. One documented method involves the hydrolysis of ethyl 2-(3'-cyanophenylmethyl)-3-oxobutyrate under reflux with concentrated hydrochloric acid. prepchem.com

Another prominent strategy involves the C-H activation of benzamides. For example, cobalt(III)-catalyzed coupling of benzamides with α,β-unsaturated carbonyl compounds like methyl vinyl ketone has been demonstrated to produce various N-substituted 2-(3-oxobutyl)benzamides in good yields. shu.ac.uk Similarly, ruthenium(II)-catalyzed C-H activation has been employed for the synthesis of N-methyl-2-(3-oxobutyl)benzamide. rsc.org

The choice of reaction conditions and solvents plays a critical role in the efficiency of synthesizing benzamide derivatives. In transition metal-catalyzed C-H functionalization reactions, solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dichloroethane (DCE) are often employed. acs.org For instance, in a rhodium-catalyzed alkylation, DCE was found to provide a higher yield compared to THF and 1,4-dioxane. acs.org

The temperature and reaction time are also crucial parameters. For example, a copper-promoted intramolecular cyclization of 2-(3-oxobutyl)benzoic acids was optimized by screening various temperatures and reaction times to maximize the yield of the desired dihydroisocoumarin product. mdpi.com

Table 1: Effect of Solvent on a Rhodium-Catalyzed Alkylation Reaction acs.org

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | 1,4-Dioxane | 28 |

| 2 | THF | 42 |

This table illustrates the significant impact of solvent choice on the yield of a representative rhodium-catalyzed C-H alkylation reaction.

The catalyst system is paramount in modern synthetic methods for compounds like this compound, particularly in C-H activation strategies. Various transition metal catalysts, including those based on rhodium, ruthenium, and cobalt, have been successfully utilized. shu.ac.ukrsc.orgscience.gov

For instance, cobalt-catalyzed direct carbonylation of aminoquinoline benzamides has been reported, showcasing the versatility of cobalt catalysts in benzamide functionalization. acs.org In the context of C-H alkylation of acrylamides, a cationic rhodium catalyst, RhCp*(MeCN)₃(SbF₆)₂, demonstrated high efficiency. acs.org The addition of co-catalysts or additives, such as copper(II) acetate (B1210297) and silver hexafluoroantimonate, can further enhance reaction outcomes. acs.org

Table 2: Optimization of a Copper-Catalyzed Cyclization Reaction mdpi.com

| Entry | Copper Salt | Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | - | 150 | 24 | 4 |

| 2 | CuCl | - | 150 | 24 | 28 |

| 3 | Cu(OTf)₂ | CuCl₂·2H₂O | 150 | 2.5 | 59 |

This table highlights the optimization of a copper-catalyzed reaction through the screening of different copper salts, additives, and reaction times.

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. core.ac.uk Key metrics for evaluating the "greenness" of a synthesis include atom economy, reaction mass efficiency, and process mass intensity. whiterose.ac.uk

Strategies relevant to the synthesis of benzamides include the use of solvent-free conditions, microwave irradiation, and biocatalysis. core.ac.uk For example, amide formation has been studied under microwave irradiation and solvent-free conditions to improve the environmental footprint of the reaction. core.ac.uk Catalyst selection also plays a role; using abundant and less toxic metals is a key principle of green chemistry. The development of catalytic C-H activation methods is inherently "greener" than classical stoichiometric reactions that often generate significant waste. ethernet.edu.et

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the synthesis of this compound derivatives via C-H activation, the mechanism generally involves the coordination of a directing group (like the amide) to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with an coupling partner, such as an α,β-unsaturated ketone. acs.org

In copper-promoted reactions, the mechanism can involve a free radical process. For example, in the intramolecular cyclization of 2-(3-oxobutyl)benzoic acids, it is proposed that a Cu(II) species reacts with the carboxylic acid to form a copper carboxylate intermediate. Homolysis of the O-Cu bond can generate a radical intermediate, which then undergoes further transformations to yield the final product. nih.gov

Isolation and Purification Techniques for Research-Grade Material

Obtaining research-grade this compound requires effective isolation and purification techniques. After the reaction is complete, a typical workup procedure involves quenching the reaction, followed by extraction with an appropriate organic solvent.

Column chromatography is a widely used method for purifying benzamide derivatives. shu.ac.ukrsc.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of n-hexane and ethyl acetate) is critical for achieving good separation. shu.ac.ukrsc.org The fractions containing the desired product are collected, and the solvent is removed under reduced pressure. shu.ac.uk

For solid products, recrystallization can be an effective final purification step to obtain high-purity crystalline material. The melting point of the purified compound serves as an indicator of its purity. For N-methyl-2-(3-oxobutyl)benzamide, a melting point of 117-119 °C has been reported. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 3 Oxobutyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a fundamental tool for determining the precise structure of 3-(3'-Oxobutyl)benzamide in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the exact connectivity and spatial arrangement of atoms within the molecule are established.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure of this compound.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals proton-proton couplings through bonds. In this compound, this would show correlations between the protons on the ethyl bridge of the oxobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms. The HSQC spectrum provides unambiguous assignments for each proton and its corresponding carbon in both the benzamide (B126) and oxobutyl portions of the molecule. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is key to connecting the oxobutyl side chain to the benzamide ring. Important HMBC correlations would be seen from the side chain's methylene (B1212753) protons to the carbons of the aromatic ring, confirming the substitution pattern. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about the spatial proximity of protons, which is critical for understanding the molecule's preferred conformation. For instance, NOESY can reveal through-space interactions between the oxobutyl side chain protons and the aromatic protons, offering insights into the rotational dynamics around the bond connecting the side chain to the ring.

Table 1: Representative ¹H and ¹³C NMR Data for Benzamide Derivatives

| Compound Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-substituted-2-(3-oxobutyl)benzamides | Aromatic H: 7.17-7.36, Amide NH: 6.07-6.21, Side chain CH₂: 2.85-3.00, Side chain CH₃: 2.12 | Carbonyl (ketone): ~208.5, Carbonyl (amide): ~169.1, Aromatic C: 126.3-138.8, Side chain CH₂: 27.2-45.3, Side chain CH₃: 30.0 |

Data derived from similar structures reported in the literature. shu.ac.uk

Dynamic NMR (DNMR) studies can offer significant insights into the conformational flexibility of this compound. By varying the temperature during NMR analysis, it is possible to observe changes in the spectra that relate to the rates of conformational exchange, such as rotation around single bonds. This can be particularly useful for studying the rotation of the oxobutyl side chain relative to the benzamide ring. At low temperatures, this rotation may slow sufficiently to allow for the observation of distinct signals for different conformers. As the temperature is increased, these signals may broaden and coalesce, allowing for the calculation of the energy barrier for this rotational process. acs.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within this compound and to study intermolecular interactions.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band for the amide C=O stretch would appear around 1630-1680 cm⁻¹. rsc.orgresearchgate.net The ketone C=O stretch would be observed at a higher frequency, typically around 1709-1715 cm⁻¹. rsc.org The N-H stretching of the primary amide would produce signals in the 3100-3500 cm⁻¹ region. nih.gov Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value.

Raman Spectroscopy : Raman spectroscopy offers complementary data. Aromatic ring vibrations are typically strong in Raman spectra. While C=O stretching vibrations are also Raman active, they are generally less intense than in the corresponding IR spectrum.

Table 2: Key Vibrational Frequencies for Benzamide Derivatives

| Functional Group | Typical FT-IR Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3287 |

| C=O Stretch (ketone) | 1709 |

| C=O Stretch (amide) | 1630 |

| Aromatic Ring Vibrations | 1543 |

Data derived from a structurally related compound. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to determine the molecular formula, C₁₁H₁₃NO₂. shu.ac.ukuni-goettingen.de

The fragmentation pattern in the mass spectrum provides structural clues. In electron ionization (EI) mass spectrometry, common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, alpha-cleavage would lead to the loss of a propyl group or a methyl group from the side chain. The McLafferty rearrangement involves the transfer of a hydrogen atom from the gamma-position to the ketone oxygen, followed by the elimination of a neutral molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, detailing precise bond lengths, bond angles, and torsion angles.

The crystal structure of this compound would reveal the arrangement of molecules in the crystal lattice. A primary feature of the packing would be intermolecular hydrogen bonding involving the amide group. The N-H protons can act as hydrogen bond donors, and the carbonyl oxygens of both the amide and ketone can act as acceptors. These hydrogen bonds can link molecules into extended structures. science.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal structure. science.gov The specific nature of these intermolecular interactions is fundamental to understanding the compound's solid-state properties.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-substituted-2-(3-oxobutyl)benzamides |

| Methyl vinyl ketone |

| Amoxicillin |

| Cefixime |

| Tetracycline |

| Ampicillin |

| Streptomycin |

| Sildenafil citrate |

| Tropisetron |

Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule is a critical step in its complete structural elucidation. For a compound such as this compound, which possesses a stereogenic center at the C3' position of the oxobutyl chain, establishing the three-dimensional arrangement of its atoms is essential for understanding its chemical and biological properties. The absolute configuration of a chiral molecule can be assigned through various experimental and computational methods, including X-ray crystallography of a single crystal, and chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD).

Hypothetical Approach Using Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has become a powerful tool for assigning the absolute configuration of chiral molecules in solution. rsc.org This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

The process for assigning the absolute configuration of this compound using VCD would hypothetically involve the following steps:

Enantioselective Synthesis or Chiral Resolution: An enantiomerically pure or enriched sample of either the (R)- or (S)-enantiomer of this compound would first need to be obtained. This could be achieved through asymmetric synthesis, where a chiral catalyst directs the formation of one enantiomer over the other, or by resolving a racemic mixture. mdpi.comphilarchive.org

Experimental VCD Spectrum Measurement: The VCD and infrared absorption spectra of the enantiomerically enriched sample would be recorded in a suitable solvent, such as deuterochloroform (CDCl₃). nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations would be performed to predict the theoretical infrared and VCD spectra for one of the enantiomers (e.g., the (R)-enantiomer). This involves first identifying the low-energy conformers of the molecule and then calculating their Boltzmann-averaged spectra. nih.gov

Spectral Comparison: The experimentally measured VCD spectrum would be compared to the computationally predicted spectrum. A good agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm the absolute configuration of the sample as (R). Conversely, if the experimental spectrum is a mirror image of the calculated spectrum, the sample would be assigned the (S)-configuration.

The reliability of this method hinges on the quality of both the experimental data and the computational models. rsc.org

Computational and Theoretical Investigations of 3 3 Oxobutyl Benzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. wiley.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For a molecule like 3-(3'-Oxobutyl)benzamide, these calculations would provide fundamental insights into its geometry, stability, and reactivity. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties for organic compounds. journalirjpac.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the chemical behavior of a molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.net

For this compound, the HOMO would likely be distributed across the electron-rich benzamide (B126) ring system. The LUMO, conversely, would be expected to have significant contributions from the carbonyl groups of both the amide and the oxobutyl chain, which act as electron-accepting sites. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electronegative oxygen atoms of the carbonyls as regions of negative potential (red) and the amide N-H proton as a region of positive potential (blue), indicating sites for electrophilic and nucleophilic attack, respectively. tandfonline.com

Table 1: Illustrative Electronic Properties of this compound (Hypothetical DFT Calculation) This table presents hypothetical values based on typical results for similar aromatic ketones and amides.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule. |

Conformer Generation and Energy Minimization

A computational study would begin with a systematic or stochastic search of the conformational space by rotating the key dihedral angles, such as the C(ring)-C(chain), C-C, and C-N bonds. ukqsar.orgacs.org Each generated conformer would then be subjected to geometry optimization to find the nearest local energy minimum. Ab initio or DFT calculations would be used to determine the relative energies of these stable conformers, allowing for the prediction of their Boltzmann population at a given temperature. It is expected that conformers minimizing steric hindrance between the side chain and the aromatic ring would be lower in energy.

Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. rsc.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. nih.govd-nb.info Calculations would be performed on the lowest-energy conformers, and the predicted shifts would be averaged based on their Boltzmann populations. These theoretical values can then be compared to experimental data to confirm assignments.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows expected chemical shift ranges. DFT calculations provide more precise, structure-specific values.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 7.4 - 8.1 | 126 - 138 |

| Amide N-H₂ | 5.8 - 6.5 (broad) | - |

| Ketone C=O | - | ~208 |

| Amide C=O | - | ~169 |

| Methylene (B1212753) (CH₂) adjacent to ring | ~3.0 | ~27 |

| Methylene (CH₂) adjacent to C=O | ~2.8 | ~45 |

| Methyl (CH₃) | ~2.2 | ~30 |

IR Frequencies: Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculations help assign the peaks in an experimental IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net For this compound, strong characteristic absorptions would be predicted for the C=O stretching of the ketone (~1715 cm⁻¹) and the amide I band (primarily C=O stretch, ~1660 cm⁻¹), as well as N-H stretching vibrations (~3200-3400 cm⁻¹).

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties and small systems, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment, such as a solvent. acs.org

Conformational Landscape Exploration in Solution

MD simulations can explore the conformational landscape of this compound in a much more comprehensive way than static calculations, especially in a solvent. rsc.org An MD simulation would model the molecule and a large number of solvent molecules (e.g., water) over time (nanoseconds to microseconds), solving Newton's equations of motion for every atom.

The simulation trajectory would reveal how the oxobutyl side chain flexes, rotates, and folds. Analysis of the dihedral angles over time would show the preferred conformations in solution and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how it might interact with other molecules, such as biological receptors.

Solvent Effects on Molecular Conformation and Dynamics

The solvent can have a profound effect on the conformational preferences of a flexible molecule. cdnsciencepub.com MD simulations are ideal for investigating these effects. For instance, simulations could be run in solvents of varying polarity, such as water (polar, protic), dimethyl sulfoxide (B87167) (DMSO) (polar, aprotic), and cyclohexane (B81311) (nonpolar).

In a polar solvent like water, conformations that expose the polar amide and ketone groups to form hydrogen bonds with the solvent would be stabilized. cdnsciencepub.com In a nonpolar solvent, the molecule might adopt a more folded conformation to minimize the exposure of its polar parts to the unfavorable environment. Analysis of the radial distribution functions between solvent atoms and specific atoms on the this compound molecule would quantify the extent and nature of solvation, revealing the structure of the solvent shell around the molecule and its influence on conformation. researchgate.net

Reactivity Prediction and Reaction Path Analysis

The prediction of chemical reactivity and the elucidation of reaction pathways for molecules such as this compound are fundamental pursuits in computational chemistry. By employing sophisticated theoretical models, it is possible to gain insights into the molecule's behavior in chemical reactions, identifying the most probable sites for electrophilic and nucleophilic attack, and mapping the energy landscape of a reaction. This knowledge is invaluable for understanding the intrinsic chemical properties of the compound and for designing synthetic routes or predicting its metabolic fate.

Transition State Characterization

In the landscape of a chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate, a fleeting molecular configuration that is critical in determining the reaction's rate. The characterization of transition states for reactions involving this compound is achieved through quantum chemical calculations, typically employing Density Functional Theory (DFT). These calculations aim to locate the saddle point on the potential energy surface corresponding to the TS. A key feature of a correctly identified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Computational studies on related benzamide derivatives have demonstrated the utility of DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), for modeling reaction mechanisms and characterizing transition states. nih.gov For instance, in a hypothetical hydrolysis reaction of the amide bond in this compound, computational analysis would identify the transition state for the nucleophilic attack of a water molecule on the amide carbonyl carbon. The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction.

To illustrate, consider a hypothetical reaction involving the nucleophilic addition to the ketone group of this compound. The characterization of the transition state would involve locating the geometry of the transient species where the nucleophile is partially bonded to the carbonyl carbon. The calculated properties of such a transition state are presented in the illustrative table below.

| Parameter | Value | Description |

|---|---|---|

| Energy of Reactants | -X.00 Hartrees | Sum of the energies of this compound and the nucleophile. |

| Energy of Transition State | -X.00 + ΔE Hartrees | The energy of the highest point on the reaction path. |

| Activation Energy (ΔE‡) | Y.Z kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency | -ν cm-1 | Confirms the structure as a true transition state. The negative sign indicates an imaginary frequency. |

| Key Bond Distance (C=O) | ~1.35 Å | Elongated carbonyl bond in the transition state compared to the ground state (~1.23 Å). |

| Key Bond Distance (C-Nucleophile) | ~1.90 Å | Partially formed bond between the carbonyl carbon and the incoming nucleophile. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from transition state characterization. The actual values would be determined through specific quantum chemical calculations.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. rsc.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, FMO analysis can provide significant insights into its chemical behavior.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. Areas with high LUMO density are prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Computational studies on various benzamide derivatives have shown that the distribution of the HOMO and LUMO can be significantly influenced by the nature and position of substituents on the benzene (B151609) ring and the amide group. sci-hub.se For this compound, the presence of both an amide and a ketone functional group offers multiple potential reactive sites. FMO analysis can help to distinguish the reactivity of the aromatic ring, the amide carbonyl, and the ketone carbonyl.

An illustrative summary of FMO analysis for this compound is presented in the table below, with hypothetical values based on trends observed for similar molecules in the literature. sci-hub.se

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| HOMO Localization | Primarily on the benzamide moiety (benzene ring and amide nitrogen). | Suggests the aromatic ring is a likely site for electrophilic attack. |

| LUMO Localization | Concentrated on the carbonyl carbons of both the amide and ketone groups. | Indicates these carbons are the most probable sites for nucleophilic attack. |

Note: The values and localizations in this table are hypothetical and for illustrative purposes. Actual data would be derived from specific DFT calculations on this compound.

By analyzing the shapes and energies of the frontier orbitals, one can predict, for example, that in a reaction with an electrophile, the attack is most likely to occur at the aromatic ring of the benzamide portion of the molecule. In contrast, a nucleophile would preferentially attack one of the carbonyl carbons. The relative electron density of the LUMO on the amide versus the ketone carbonyl would further refine predictions about the selectivity of nucleophilic attack.

Reactivity Profiling and Mechanistic Organic Chemistry of 3 3 Oxobutyl Benzamide

Nucleophilic and Electrophilic Reactivity Studies

The dual functionality of 3-(3'-oxobutyl)benzamide allows for both nucleophilic and electrophilic interactions at different sites within the molecule. The carbonyl groups of the amide and the ketone, along with the aromatic ring, are the primary centers of reactivity.

The benzamide (B126) moiety, while generally less reactive than other carboxylic acid derivatives due to resonance stabilization, can still undergo nucleophilic acyl substitution. nih.gov Strong nucleophiles, such as organolithium or Grignard reagents, can attack the amide carbonyl, potentially leading to the formation of ketones after hydrolysis of the intermediate. youtube.comyoutube.com The presence of the ketone in the side chain, however, introduces a competing site for nucleophilic attack.

The ketone carbonyl in the 3'-oxobutyl group is a more classical electrophilic center and readily undergoes nucleophilic addition reactions. Common nucleophiles like Grignard reagents, organolithium compounds, and hydrides will preferentially attack this site to form the corresponding tertiary or secondary alcohols.

From an electrophilic standpoint, the benzene (B151609) ring of the benzamide is activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu The amide group is an ortho-, para-directing deactivator, while the 3-oxobutyl substituent is a meta-directing deactivator. The interplay of these two groups will govern the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. nih.govlibretexts.orgresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) |

|---|---|

| HNO₃/H₂SO₄ | 3-(3'-Oxobutyl)-5-nitrobenzamide, 2-Nitro-3-(3'-oxobutyl)benzamide |

| Br₂/FeBr₃ | 5-Bromo-3-(3'-oxobutyl)benzamide, 2-Bromo-3-(3'-oxobutyl)benzamide |

| CH₃Cl/AlCl₃ | 5-Methyl-3-(3'-oxobutyl)benzamide, 2-Methyl-3-(3'-oxobutyl)benzamide |

Rearrangement Reactions and Associated Mechanisms

The structure of this compound allows for the possibility of several rearrangement reactions, primarily involving the oxobutyl side chain. One notable potential rearrangement is the Beckmann rearrangement of the corresponding oxime. Treatment of the ketone with hydroxylamine (B1172632) would yield an oxime, which upon exposure to acidic conditions, could rearrange to form an N-substituted amide. The mechanism involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom with the concurrent departure of water.

Another possibility includes acid-catalyzed rearrangements of the butyl chain, potentially leading to the formation of isomeric structures, although such reactions would likely require harsh conditions.

Cyclization and Ring-Opening Pathways

The presence of both a ketone and an amide functionality in a suitable position allows for intramolecular cyclization reactions. Under acidic or basic conditions, the amide nitrogen could potentially act as a nucleophile, attacking the ketone carbonyl. This could lead to the formation of a cyclic hemiaminal-like intermediate, which upon dehydration, could yield a substituted quinazolinone or a related heterocyclic system. The synthesis of quinazolines and their derivatives through cyclization reactions of appropriately substituted benzamides is a known synthetic strategy. nih.govnih.govorientjchem.org

For instance, acid-catalyzed intramolecular condensation could lead to the formation of a dihydropyrido[2,1-a]isoquinolin-4-one derivative. The reaction would proceed through protonation of the ketone, followed by nucleophilic attack from the amide nitrogen, and subsequent dehydration.

Photochemical and Thermal Transformations

The photochemical behavior of this compound is expected to be influenced by both the benzamide and the ketone chromophores. Aromatic ketones are known to undergo photochemical reactions such as Norrish Type I and Type II cleavages. rsc.org For this compound, a Norrish Type II reaction is plausible, involving intramolecular hydrogen abstraction from the gamma-carbon of the butyl chain by the excited ketone carbonyl. This would lead to the formation of a biradical intermediate, which could then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield a shorter-chain benzamide and propene. Photochemical cleavage of α-keto amides to release carboxylic acids has also been reported. nih.gov

Thermal degradation of amides can proceed through various pathways depending on the structure and the conditions. iaea.org For this compound, heating could lead to decomposition, potentially involving cleavage of the C-N bond of the amide or fragmentation of the oxobutyl side chain. ulster.ac.ukuky.edunist.govmdpi.com The presence of the ketone may also influence the degradation pathway.

Table 2: Potential Products of Photochemical and Thermal Reactions

| Reaction Type | Conditions | Potential Major Product(s) |

|---|---|---|

| Photochemical (Norrish Type II) | UV irradiation | 3-Benzoyl-1-cyclobutanol, 3-Acetylbenzamide, Propene |

| Thermal Degradation | High temperature | Benzoic acid, Ammonia (B1221849), various fragmentation products of the side chain |

Oxidation and Reduction Chemistry

The ketone functional group in this compound is susceptible to both oxidation and reduction. The most common reduction reaction would be the conversion of the ketone to a secondary alcohol, 3-(3'-hydroxybutyl)benzamide. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) could also be employed to reduce the ketone. researchgate.netnih.gov It is also a method for the catalytic asymmetric hydrogenation of certain substrates. nih.govmdpi.com

Oxidation of the ketone is less straightforward without cleaving the carbon chain. However, under forcing conditions with strong oxidizing agents, Baeyer-Villiger oxidation could occur, leading to the formation of an ester. In this case, the migration of the larger alkyl group would be expected, yielding an acetate (B1210297) ester of 3-(2-hydroxyethyl)benzamide.

Investigation of Organometallic Interactions and Catalytic Applications

The benzamide functionality can act as a directing group in organometallic-catalyzed C-H activation reactions. acs.orgthieme-connect.com Transition metal catalysts, such as those based on rhodium, ruthenium, or palladium, can coordinate to the amide oxygen, facilitating the activation of the ortho C-H bonds of the benzene ring. researchgate.net This allows for the selective introduction of various functional groups at these positions. For example, coupling reactions with organometallic reagents like Grignard reagents can lead to ortho-alkylation. acs.org

Furthermore, the ketone carbonyl can also interact with organometallic species. youtube.comchadsprep.com The compound could potentially be used as a bifunctional ligand in the design of novel catalysts. The catalytic applications of this compound itself are not well-explored, but its structure suggests potential as a precursor in the synthesis of more complex molecules through organometallic-mediated transformations. acs.orgnih.govstmjournals.in

Structure Activity Relationship Sar and Mechanistic Biological Inquiry of 3 3 Oxobutyl Benzamide Analogues

Design and Synthesis of Structurally Related Analogues

The design of analogues of 3-(3'-Oxobutyl)benzamide is rooted in established medicinal chemistry principles to explore the chemical space around the core scaffold. The primary objectives are to understand how specific structural modifications influence biological activity and to develop tool compounds for probing biological systems. Key modifications often focus on three regions: the benzamide (B126) ring, the amide linker, and the oxobutyl side chain.

Benzamide Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric profile. These changes can significantly affect binding affinity and selectivity for a biological target. nih.gov

Amide Linker Modification: The amide bond itself is a critical pharmacophore, often involved in hydrogen bonding with a biological target. Modifications are generally conservative, but isosteric replacements can be explored.

Oxobutyl Side Chain Alteration: The 3-oxobutyl group offers several avenues for modification. The ketone can be reduced to a hydroxyl group, shifted to a different position, or replaced entirely. The length of the butyl chain can be extended or shortened to probe the dimensions of a target's binding pocket.

The synthesis of these analogues typically follows established organic chemistry routes. A common approach involves the amidation of a substituted benzoic acid with an appropriate amine corresponding to the desired side chain. For instance, a substituted benzoic acid can be activated (e.g., converted to an acyl chloride) and then reacted with 4-amino-2-butanone or a related amine to yield the final benzamide analogue. mdpi.com The synthesis of novel benzimidazole-derived carboxamides has also been described, showcasing versatile synthetic pathways for creating diverse analogue libraries. nih.gov

Table 1: Representative Analogues of this compound and Design Rationale

| Analogue Name | Structural Modification | Rationale for Design |

|---|---|---|

| 3-(3'-Hydroxybutyl)benzamide | Reduction of the ketone to a secondary alcohol | To investigate the importance of the ketone's hydrogen bond accepting capability. |

| 4-Chloro-3-(3'-oxobutyl)benzamide | Addition of a chlorine atom to the benzamide ring | To alter electronic properties and explore potential halogen bonding interactions. |

| 3-(4'-Oxopentyl)benzamide | Extension of the alkyl chain by one methylene (B1212753) unit | To probe the size and hydrophobic nature of the target's binding pocket. |

| 3-(3'-Oxobutyl)thiobenzamide | Replacement of the amide oxygen with sulfur | To evaluate the impact of altering the hydrogen bonding properties of the linker. |

Biological Target Identification and Validation Methodologies

Identifying the specific molecular target of a bioactive small molecule like this compound is a critical step in understanding its mechanism of action. Several methodologies can be employed, broadly categorized as top-down (phenotype-first) and bottom-up (target-first) approaches. nih.govresearchgate.netdenistitovlab.org

Target Identification Methods:

Affinity Chromatography: This is a classic bottom-up approach where an analogue of the compound is immobilized on a solid support. denistitovlab.orgacs.org A cell lysate is passed over this support, and proteins that bind to the compound are captured. These proteins are then eluted and identified using mass spectrometry. For this to be successful, a derivative of this compound must be synthesized with a linker for attachment to the resin, without losing its biological activity. acs.org

Chemogenomic Profiling: In genetically tractable organisms like yeast, this method involves screening the compound against a library of strains with known gene deletions or mutations. nih.gov Strains that show hypersensitivity or resistance to the compound can point toward the biological pathway and, ultimately, the specific protein target. For example, this approach successfully identified Sec14p as the target for certain antifungal benzamides. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more thermally stable when its ligand is bound. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will exhibit a higher melting temperature in the presence of the binding compound.

Target Validation Methods: Once a potential target is identified, it must be validated to confirm that it is directly responsible for the compound's observed effects.

Direct Binding Assays: Using the purified candidate protein, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the direct physical interaction between the compound and the protein.

Genetic Validation: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out the gene encoding the putative target protein. If the resulting cellular phenotype mimics the effect of the compound, it provides strong evidence for the target's identity. ucl.ac.uk

Correlation Analysis: A series of analogues with varying potencies are synthesized. A strong correlation between their binding affinity to the purified target protein and their activity in a cell-based assay validates the target. denistitovlab.org

Mechanistic Studies of Molecular Interactions with Biological Substrates

Understanding the precise interactions between this compound analogues and their biological substrates at the molecular level is crucial for explaining their activity. This is typically achieved through a combination of computational modeling and experimental structural biology.

Molecular docking simulations are frequently used to predict the binding mode of benzamide derivatives within the active site of a target protein. mdpi.comnih.gov These computational models can highlight key interactions, such as:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the amide and ketone carbonyl oxygens can act as hydrogen bond acceptors. These interactions with amino acid residues like asparagine or serine are often critical for binding.

Hydrophobic Interactions: The benzene (B151609) ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity.

π-π Stacking: The aromatic benzamide ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

X-ray crystallography provides definitive, high-resolution structural information. Obtaining a crystal structure of a target protein in a complex with a this compound analogue can experimentally confirm the binding orientation and the specific atomic interactions predicted by docking studies. nih.gov Such studies can reveal the precise conformation the ligand adopts when bound and how it influences the protein's structure. nih.gov

In Vitro Biochemical Pathway Modulation by this compound and its Analogues

Once a target is identified, in vitro biochemical assays are used to determine how the binding of a this compound analogue modulates the target's function and affects its associated biochemical pathway. These assays are performed in a cell-free system using purified components.

For example, if the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the analogue. A reduction in the rate of product formation would indicate inhibition. Benzamide derivatives have been shown to inhibit various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases. acs.orgnih.gov Similarly, if the target is part of a protein complex, an assay could measure how the compound affects the assembly or disassembly of that complex.

These studies can reveal downstream consequences. For instance, inhibiting an enzyme in a metabolic pathway will lead to an accumulation of the substrate and a depletion of the product, which can be quantified using techniques like HPLC or mass spectrometry. Investigating a range of analogues in these assays helps to build a clear SAR, linking specific chemical features to the degree of pathway modulation.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

For analogues that target enzymes, detailed kinetic studies are essential to characterize the mechanism of inhibition. These studies provide quantitative measures of inhibitor potency and reveal how the inhibitor interacts with the enzyme and its substrate.

Determination of IC50 and Ki: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a common measure of potency. The inhibition constant (Ki) is a more fundamental measure of binding affinity. For benzamide derivatives targeting enzymes like carbonic anhydrase and acetylcholinesterase, Ki values are often in the nanomolar range, indicating high potency. nih.gov

Mechanism of Inhibition: By measuring enzyme kinetics at different substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots, the mode of inhibition can be determined.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate.

Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the substrate binding site.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

For example, studies on benzamide riboside, an analogue of benzamide, showed it is metabolized to an NAD analogue that inhibits IMP dehydrogenase (IMPDH), a key enzyme in purine (B94841) nucleotide synthesis. nih.govresearchgate.net Kinetic analysis of this interaction is crucial to understanding its biochemical effects.

Table 2: Hypothetical Enzyme Inhibition Data for this compound Analogues

| Analogue | Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Parent Compound | Enzyme X | 150 | 75 | Competitive |

| 4-Chloro Analogue | Enzyme X | 45 | 22 | Competitive |

| 3'-Hydroxy Analogue | Enzyme X | 850 | 430 | Competitive |

| 4-Methoxy Analogue | Enzyme X | 210 | 105 | Competitive |

Receptor Binding Assays and Ligand-Protein Interaction Characterization

If the target of a this compound analogue is a receptor (e.g., a G-protein coupled receptor), receptor binding assays are the primary tool for characterizing the interaction. sigmaaldrich.com These assays quantify the affinity of a ligand for its receptor.

The most common method is the radioligand binding assay. merckmillipore.com In a competitive binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (the benzamide analogue). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the affinity of the test compound (expressed as a Ki or IC50 value) can be determined. merckmillipore.com

Substituted benzamides are well-known for their interaction with dopamine (B1211576) receptors, and extensive SAR studies have been conducted using these binding assays. nih.gov These studies have revealed that substituents on the benzamide ring can dramatically influence both affinity and selectivity for different dopamine receptor subtypes (e.g., D2 vs. D4). nih.gov Techniques like surface plasmon resonance (SPR) can also be used to measure real-time binding kinetics, providing on-rates (ka) and off-rates (kd) for the ligand-receptor interaction, from which the dissociation constant (Kd) can be calculated.

Cellular Pathway Analysis (excluding direct therapeutic effects)

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor in the pathway of interest. Treatment with a benzamide analogue that modulates the pathway will result in a measurable change in reporter gene expression. nih.gov

Western Blotting: This technique can be used to measure changes in the expression levels or post-translational modification (e.g., phosphorylation) of key proteins within a signaling cascade after treatment with a compound. For example, inhibition of a kinase by a benzamide analogue would lead to decreased phosphorylation of its downstream protein substrates.

Metabolomics: By using mass spectrometry to analyze the global profile of small-molecule metabolites in cells, researchers can observe how a compound perturbs cellular metabolism. This untargeted approach can reveal unexpected effects on pathways downstream of the primary biological target.

These cellular analyses are critical for confirming that the biochemical activity observed in vitro translates to a functional consequence in a more complex biological context.

Derivatization Strategies and Analogue Synthesis for Advanced Research

Systematic Modification of the Benzamide (B126) Moiety

The benzamide ring is a critical component for molecular recognition and interaction with biological targets. Systematic modifications to this moiety can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

Substituents can be introduced at various positions on the phenyl ring to probe the electronic and steric requirements for activity. The nature of these substituents can be varied to include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halo, nitro). For instance, studies on other benzamide series have shown that electron-withdrawing groups can be less tolerated at certain positions, while electron-rich, smaller substituents can enhance potency acs.org. The synthesis of such analogues typically involves the coupling of a substituted benzoic acid with an appropriate amine.

The amide linkage itself is a key interaction point. N-alkylation or N-arylation can alter the hydrogen bonding capacity and introduce steric bulk, which may influence target binding. Structure-activity relationship studies on similar benzamide-containing compounds have demonstrated that even minor changes, such as the introduction of a methyl group on the amide nitrogen, can lead to more potent derivatives compared to the primary amide counterparts acs.org.

Table 1: Examples of Systematic Modifications of the Benzamide Moiety

| Modification Type | Example Substituent/Change | Rationale |

| Ring Substitution | Fluoro, Chloro, Methyl, Methoxy | Modulate electronic properties and steric interactions. |

| N-Alkylation | N-Methyl, N-Ethyl | Alter hydrogen bonding and introduce steric hindrance. |

| N-Arylation | N-Phenyl | Introduce larger hydrophobic groups and potential for π-stacking. |

| Isosteric Replacement | Thiophene, Pyridine | Modify core scaffold while retaining key electronic features. |

Elaboration of the Oxobutyl Side Chain

The 3-(3'-oxobutyl) side chain offers multiple reactive sites for chemical elaboration, including the ketone carbonyl group and the adjacent methylene (B1212753) carbons. Modifications at this chain can impact the compound's solubility, metabolic stability, and interaction with target proteins.

The ketone functionality is a prime target for derivatization. It can undergo reduction to a secondary alcohol, opening up possibilities for esterification or etherification to introduce a variety of functional groups. Reductive amination of the ketone can be employed to introduce primary, secondary, or tertiary amines, thereby altering the basicity and hydrogen bonding potential of the molecule. Furthermore, the ketone can be converted to an oxime, which can serve as a precursor for further transformations or as a key interacting moiety itself.

The methylene groups alpha to the carbonyl are activated and can participate in various carbon-carbon bond-forming reactions. For example, enolate formation followed by alkylation can introduce diverse substituents. Aldol-type condensations with aldehydes can extend the side chain and introduce new functional groups.

Table 2: Strategies for Elaboration of the Oxobutyl Side Chain

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Reduction | NaBH4, MeOH | Secondary Alcohol |

| Reductive Amination | NH3/H2, Raney Ni or NaBH3CN, NH4OAc | Primary Amine |

| Oximation | NH2OH·HCl, Pyridine | Oxime |

| Alkylation (via enolate) | LDA, R-X | α-Substituted Ketone |

| Aldol Condensation | Aldehyde, Base or Acid | β-Hydroxy Ketone |

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the benzamide scaffold can significantly alter the molecule's properties. This can be achieved by replacing the phenyl ring with a heteroaromatic ring, such as pyridine, pyrimidine, or thiophene, to create bioisosteres. These modifications can influence the compound's dipole moment, hydrogen bonding capabilities, and metabolic stability. For example, replacing a benzene (B151609) ring with a pyridine ring can introduce a basic nitrogen atom, which can form salt bridges or act as a hydrogen bond acceptor nih.gov.

Functional groups can also be introduced onto the benzamide ring or the oxobutyl side chain to probe specific interactions. For example, introducing a hydroxyl or amino group can provide additional hydrogen bonding opportunities. Conversely, a trifluoromethyl group can be used to increase lipophilicity and block metabolic sites. The synthesis of such heteroaryl benzamides often involves the coupling of a heteroaryl carboxylic acid with the appropriate amine or the reaction of a substituted aminopyridine with a benzoyl chloride derivative nih.govmdpi.com.

Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of 3-(3'-oxobutyl)benzamide, the synthesis of conformationally restricted analogues is a valuable strategy. By reducing the number of rotatable bonds, these analogues can provide insights into the optimal spatial arrangement of key functional groups required for biological activity.

One common approach is to incorporate the flexible side chain into a cyclic system. For instance, intramolecular cyclization reactions can be designed to form lactams or other heterocyclic rings that lock the relative positions of the benzamide and the functional groups on the side chain. Another strategy involves introducing rigid linkers or bulky substituents that sterically hinder free rotation. The synthesis of such analogues often requires multi-step synthetic sequences involving key cyclization reactions.

Table 3: Approaches to Conformationally Restricted Analogues

| Strategy | Description | Example |

| Intramolecular Cyclization | Forming a new ring by connecting two parts of the molecule. | Formation of a piperidone or pyrrolidone ring incorporating the oxobutyl chain. |

| Introduction of Rigid Linkers | Replacing a flexible part of the molecule with a rigid unit. | Using an alkyne or an aromatic ring to connect the benzamide to a distal functional group. |

| Steric Hindrance | Introducing bulky groups to restrict rotation around key bonds. | Placement of a t-butyl group adjacent to a rotatable bond. |

Application of Chemoenzymatic Synthesis for Stereoselective Derivatization

Many biological targets exhibit stereoselectivity, meaning they interact differently with enantiomers of a chiral molecule. The ketone group in the oxobutyl side chain of this compound is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol. Chemoenzymatic synthesis offers a powerful tool for achieving high stereoselectivity in such transformations.

Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can catalyze the reduction of the ketone to either the (R)- or (S)-alcohol with high enantiomeric excess. These enzymatic reactions are typically performed under mild conditions and can be highly selective. For example, whole-cell biocatalysts expressing specific ADHs have been successfully used for the bioreduction of N-(3-oxobutyl)heterocycles, which are structurally similar to the target compound.

Similarly, transaminases can be employed for the asymmetric synthesis of chiral amines from the ketone functionality. These enzymes catalyze the transfer of an amino group from a donor molecule to the ketone, producing a chiral amine with high enantiopurity. Lipases are another class of enzymes that can be used for the stereoselective acylation or deacylation of the corresponding alcohol derivative, providing a route to enantiomerically enriched esters.

Table 4: Chemoenzymatic Approaches for Stereoselective Derivatization

| Enzyme Class | Transformation | Stereochemical Outcome |

| Ketoreductases (KREDs) | Ketone Reduction | (R)- or (S)-Alcohol |

| Alcohol Dehydrogenases (ADHs) | Ketone Reduction | (R)- or (S)-Alcohol |

| Transaminases (TAs) | Reductive Amination | (R)- or (S)-Amine |

| Lipases | Kinetic Resolution of Alcohols | Enantiomerically enriched Alcohol and Ester |

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced Synthetic Methodologies

The synthesis of 3-(3'-Oxobutyl)benzamide, while not explicitly detailed in the literature, can be envisioned through several modern synthetic strategies. Future research could focus on developing efficient and scalable routes to this and related compounds.

One potential approach involves the late-stage functionalization of a pre-formed benzamide (B126). For instance, 3-bromobenzamide (B114348) could serve as a starting material, undergoing a palladium-catalyzed cross-coupling reaction with a suitable organometallic reagent containing the 3-oxobutyl moiety. Another avenue could be the Heck reaction, coupling 3-bromobenzamide with methyl vinyl ketone, followed by a selective reduction of the resulting alkene.

Alternatively, the synthesis could commence from a benzoic acid derivative. For example, 3-(3'-oxobutyl)benzoic acid could be synthesized via a Friedel-Crafts acylation of a suitably protected benzene (B151609) derivative, followed by amidation. smolecule.com The development of novel catalytic systems for these transformations would be a key area of investigation, aiming for high yields, mild reaction conditions, and functional group tolerance.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Reaction Type | Potential Starting Materials | Key Considerations |

|---|---|---|---|

| Late-Stage Functionalization | Palladium-Catalyzed Cross-Coupling | 3-Bromobenzamide, Organotin or Organoboron reagent of the 3-oxobutyl group | Optimization of catalyst, ligand, and reaction conditions to avoid side reactions at the amide or ketone. |

| Convergent Synthesis | Amidation | 3-(3'-Oxobutyl)benzoic acid, Ammonia (B1221849) or an ammonia equivalent | Requires prior synthesis of the substituted benzoic acid; activation of the carboxylic acid is necessary (e.g., conversion to an acid chloride). smolecule.com |

| Linear Synthesis | Friedel-Crafts Acylation | Benzoyl chloride derivative, But-1-en-3-one | Control of regioselectivity on the benzene ring. |

Exploration of Novel Reactivity Patterns

The bifunctional nature of this compound, containing both an amide and a ketone, opens up possibilities for exploring unique reactivity. The interplay between these two functional groups could lead to novel intramolecular cyclization reactions, potentially forming heterocyclic scaffolds of interest in medicinal chemistry. For instance, under specific conditions, the amide nitrogen could act as a nucleophile, attacking the ketone carbonyl to form cyclic iminium intermediates, which could be further elaborated.

Furthermore, the ketone moiety is amenable to a wide range of transformations, including but not limited to:

Reductive amination: to introduce new nitrogen-containing substituents.

Wittig reaction: to extend the carbon chain and introduce unsaturation.

Aldol condensation: to build molecular complexity.

The amide group, while generally less reactive than ketones, can also be a site for chemical modification. quora.comlibretexts.org Future studies could investigate its reduction to an amine or hydrolysis to the corresponding carboxylic acid under specific catalytic conditions that leave the ketone intact.

Integration with High-Throughput Screening for Mechanistic Discoveries

Once efficient synthetic routes are established, this compound and a library of its derivatives could be integrated into high-throughput screening (HTS) campaigns. mdpi.comyu.edu HTS allows for the rapid testing of thousands of compounds against a variety of biological targets. mdpi.comyu.edu Given that the benzamide scaffold is present in a wide range of biologically active molecules, screening this compound could uncover previously unknown interactions with proteins or cellular pathways.

A positive "hit" from an HTS campaign would not be an end in itself but rather the starting point for detailed mechanistic studies. Follow-up research would aim to identify the specific molecular target and elucidate the mechanism of action. This could involve techniques such as target-based assays, affinity chromatography, and proteomics.

Theoretical Frameworks for Predicting Compound Behavior

Computational and theoretical chemistry offer powerful tools for predicting the properties and behavior of molecules like this compound before they are even synthesized. nih.gov Density functional theory (DFT) calculations could be employed to determine the molecule's three-dimensional structure, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic signatures.

Molecular dynamics simulations could predict its conformational flexibility and interactions with solvent molecules. Furthermore, docking studies could be performed against the crystal structures of known enzymes or receptors to generate hypotheses about potential biological targets. These theoretical frameworks can guide synthetic efforts and help in the interpretation of experimental results. nih.gov

Table 2: Hypothetical Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Formula | C11H13NO2 | Based on Structure |

| Molecular Weight | 191.23 g/mol | Based on Formula |

| XLogP3 | ~1.5 | Computational Algorithm |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 | Structural Analysis |

Note: The values in this table are hypothetical and based on computational predictions for the uncharacterized compound this compound.

Potential Contributions to Chemical Biology Probes and Tools

The structure of this compound is well-suited for derivatization into chemical biology probes. nih.gov The 3-oxobutyl chain provides a handle for the attachment of various tags without significantly altering the core benzamide scaffold. For example:

Biotinylation: A biotin (B1667282) tag could be attached to the oxobutyl chain via a linker, allowing for the use of the resulting probe in pull-down assays to identify protein binding partners.

Fluorescent Labeling: A fluorophore could be conjugated to the molecule, enabling the visualization of its subcellular localization through fluorescence microscopy.

Photoaffinity Labeling: The incorporation of a photoreactive group, such as a diazirine or an azide, could allow for the covalent cross-linking of the probe to its biological target upon photoirradiation, facilitating target identification. nih.gov

The development of such probes would be a significant contribution to the toolset available to chemical biologists for studying complex biological systems.

Q & A

Q. What are the common synthetic routes for 3-(3'-Oxobutyl)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines or nucleophilic acyl substitutions. Key conditions include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Base catalysts (e.g., triethylamine) are critical for deprotonation and accelerating acylation .

- Purification : Column chromatography or recrystallization is used to isolate the compound, with yields typically ranging from 50–75% depending on substituent steric effects .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the oxobutyl side chain (δ ~2.5–3.0 ppm for ketone protons) and benzamide backbone (aromatic protons at δ ~7.0–8.0 ppm) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm) and ketone C=O (~1700–1750 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 233.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

- Methodological Answer :

- Parameter Screening : Use design-of-experiment (DoE) approaches to test solvent ratios (e.g., DMF:HO), temperature gradients, and catalyst loading .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

- Advanced Purification : Employ preparative HPLC with C18 columns for high-purity isolation (>95%) .

- Yield Data Table :

| Solvent System | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 70 | EtN | 68 | 92 |

| THF | 60 | DBU | 72 | 95 |

Q. What strategies address contradictory data in biological activity assays for this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays under controlled conditions (e.g., consistent cell lines, serum-free media) to minimize variability .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Comparative Studies : Benchmark against structurally similar benzamides (e.g., trifluoromethyl or nitro-substituted derivatives) to isolate structure-activity relationships .

Q. How does computational modeling aid in understanding its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to receptors (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the oxobutyl chain .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to predict binding affinity and selectivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., ketone oxygen, benzamide aromaticity) for target engagement .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at pH 2–9 and 25–40°C for 14 days. Monitor degradation via HPLC:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2, 40°C | 22 | Hydrolyzed amide |

| pH 7, 25°C | 5 | None detected |

- Stabilization Strategies : Lyophilize for long-term storage or formulate with cyclodextrins to enhance aqueous solubility and stability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC values across cytotoxicity studies?

- Methodological Answer :

- Source Verification : Cross-check cell line origins (e.g., ATCC authentication) and assay protocols (MTT vs. resazurin assays) .

- Dose-Response Refinement : Test a wider concentration range (0.1–100 μM) to avoid plateau effects .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- In Vitro : Primary cortical neurons exposed to oxidative stress (HO) or glutamate excitotoxicity. Measure viability via Calcein-AM staining .

- In Vivo : Murine models of Parkinson’s disease (MPTP-induced). Assess motor coordination (rotarod test) and dopaminergic neuron survival (TH immunohistochemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.